molecular formula C7H9NO2S B13126759 Methyl3-(thiazol-4-yl)propanoate

Methyl3-(thiazol-4-yl)propanoate

Cat. No.: B13126759
M. Wt: 171.22 g/mol
InChI Key: AWHNWWKWEOTDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(thiazol-4-yl)propanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method includes the reaction of thiazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester .

Industrial Production Methods

Industrial production methods for methyl 3-(thiazol-4-yl)propanoate often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(thiazol-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazole derivatives .

Scientific Research Applications

Methyl 3-(thiazol-4-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(thiazol-4-yl)propanoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of thiazole derivatives.

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

Methyl 3-(thiazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)3-2-6-4-11-5-8-6/h4-5H,2-3H2,1H3

InChI Key

AWHNWWKWEOTDFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CSC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.